CAY10505

Beschreibung

Eigenschaften

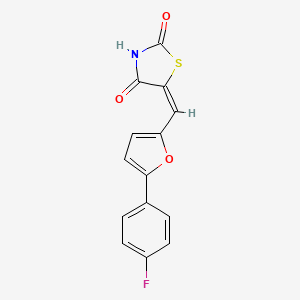

IUPAC Name |

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBTYTGRUBUUIL-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360955 | |

| Record name | CAY10505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218777-13-9 | |

| Record name | CAY-10505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218777139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAY10505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAY-10505 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8TQU87RAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAY10505: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). The information is compiled for a scientific audience to facilitate further research and development.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2][3][4] PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K activation.

By selectively inhibiting PI3Kγ, this compound effectively reduces the phosphorylation of the downstream substrate, protein kinase B (PKB), also known as Akt.[2] This inhibition of Akt phosphorylation has been observed in various cell types, including neurons and mouse macrophages.[1][2] In neurons, a 200 nM concentration of this compound was sufficient to partially reduce baicalein-induced Akt phosphorylation.[1] The inhibition of this signaling pathway is central to the anti-inflammatory and potential anti-cancer effects of this compound. For instance, oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a degree comparable to that seen in PI3Kγ-deficient mice.[2]

While highly selective for PI3Kγ, this compound has also been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various isoforms of PI3K and other kinases, as well as in cellular and in vivo models. The following table summarizes these findings.

| Target/Model | Parameter | Value | Reference |

| PI3Kγ | IC50 | 30 nM | [1][2][4] |

| PI3Kα | IC50 | 0.94 µM | [2][4] |

| PI3Kβ | IC50 | 20 µM | [2][4] |

| PI3Kδ | IC50 | 20 µM | [2][4] |

| Casein Kinase 2 (CK2) | IC50 | 20 nM | [2] |

| Akt Phosphorylation (Mouse Macrophages) | IC50 | 228 nM | [2] |

| Primary Multiple Myeloma Cells (co-cultured with BMSCs) | Mean Survival (10 µM) | 84 ± 14% | [1] |

| Hypertensive Rats (in vivo) | Oral Administration | 0.6 mg/kg | [1] |

Experimental Protocols

The mechanism of action and biological effects of this compound have been elucidated through a variety of experimental procedures. Key methodologies are detailed below.

1. Cell Viability and Survival Analysis in Multiple Myeloma (MM) Cells

-

Objective: To determine the anti-survival effects of this compound on MM cells.

-

Cell Culture: MM cell lines and freshly isolated primary MM samples are used. For some experiments, primary MM cells are co-cultured with bone marrow stromal cells (BMSCs).

-

Treatment: MM cell lines are treated with this compound for 3 days, while primary MM cells are treated for 5 days.[1]

-

Analysis: Cell survival is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[1] Annexin V-FITC identifies apoptotic cells, while PI identifies necrotic cells.

2. In Vivo Model of Hypertension

-

Objective: To assess the effect of this compound on hypertension-associated vascular endothelial dysfunction.

-

Animal Model: Deoxycorticosterone acetate salt (DOCA)-induced hypertensive rats are used.[1]

-

Administration: this compound is administered orally at a dose of 0.6 mg/kg.[1]

-

Endpoints:

-

Serum nitrite and nitrate concentrations are measured as indicators of nitric oxide production.[1][3]

-

Endothelium-dependent relaxation is assessed in isolated aortic rings pre-contracted with phenylephrine, in response to acetylcholine.[1][3]

-

Endothelium-independent relaxation is measured in response to sodium nitroprusside.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, has been validated through extensive in vitro and in vivo studies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts, including inflammation, cancer, and cardiovascular disorders.

References

CAY10505: A Technical Guide to its PI3Kγ Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of the inhibitor CAY10505. The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding its potency and specificity. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Selectivity Profile

This compound is a potent and selective inhibitor of PI3Kγ. Its inhibitory activity has been quantified against various PI3K isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. The data demonstrates significant selectivity for the γ isoform of PI3K over the α, β, and δ isoforms.

| Target Kinase | IC50 | Fold Selectivity vs. PI3Kγ |

| PI3Kγ | 30 nM | 1x |

| PI3Kα | 0.94 µM | ~31x |

| PI3Kβ | 20 µM | ~667x |

| PI3Kδ | 20 µM | ~667x |

| Casein Kinase 2 (CK2) | 20 nM | 0.67x |

Data compiled from multiple sources.[1][2]

Notably, in a broader screening against a panel of 80 other kinases, this compound was found to significantly inhibit only the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[1]

Experimental Protocols

The following protocols are based on the methodologies used for the characterization of this compound and related compounds as described in the scientific literature.

In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay)

This biochemical assay is designed to measure the enzymatic activity of PI3Kγ and the inhibitory potential of compounds like this compound.

Materials:

-

Enzyme: Recombinant human PI3Kγ

-

Substrate: Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)

-

Cofactor: ATP, including γ-[33P]ATP for detection

-

Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate

-

Test Compound: this compound dissolved in DMSO

-

Detection Reagent: Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

Assay Plates: 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations. A DMSO-only control is included.

-

Reaction Setup: In each well of the assay plate, combine 100 ng of human PI3Kγ with the kinase buffer.

-

Inhibitor Incubation: Add the diluted this compound or DMSO control to the wells containing the enzyme and incubate at room temperature.

-

Kinase Reaction Initiation: Start the kinase reaction by adding the lipid vesicles (final concentrations of 18 µM PtdIns and 250 µM PtdSer) and ATP (final concentration of 15 µM, including 100 nCi γ-[33P]ATP).

-

Reaction Incubation: Allow the reaction to proceed at room temperature.

-

Reaction Termination and Detection: Stop the kinase reaction by adding 250 µg of Neomycin-coated SPA beads. The beads capture the radiolabeled product, bringing it in close proximity to the scintillant embedded in the beads, which generates a detectable light signal.

-

Data Analysis: Measure the signal using a scintillation counter. The inhibitory activity of this compound is determined by calculating the reduction in signal in the presence of the compound compared to the DMSO control. IC50 values are then calculated from the dose-response curves.

Cellular Assay: Inhibition of Akt Phosphorylation

This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

-

Cell Line: For example, Raw 264.7 macrophages.

-

Stimulant: C5a (a chemoattractant that activates PI3Kγ).

-

Test Compound: this compound.

-

Antibodies: Primary antibody specific for phosphorylated Akt (Ser-473) and a corresponding secondary antibody.

-

Detection Method: Standard ELISA or Western blotting protocols.

Procedure:

-

Cell Culture and Starvation: Culture Raw 264.7 macrophages to the desired confluence. Prior to the experiment, starve the cells in a serum-free medium for 3 hours.

-

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or a DMSO vehicle control for 30 minutes.

-

Cell Stimulation: Stimulate the cells with 50 nM C5a for 5 minutes to activate the PI3Kγ pathway.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Detection of p-Akt: Quantify the levels of phosphorylated Akt (Ser-473) using a phospho-specific antibody via ELISA or Western blot.

-

Data Analysis: Determine the extent of inhibition of Akt phosphorylation by this compound at different concentrations to assess its cellular potency.

Visualizations

PI3K Signaling Pathway and this compound Inhibition

Caption: PI3Kγ signaling cascade and the inhibitory action of this compound.

Experimental Workflow for PI3Kγ Inhibition Assay

Caption: Workflow for the in vitro PI3Kγ scintillation proximity assay.

References

The PI3Kγ Inhibitor CAY10505: A Technical Guide for Researchers

An In-depth Examination of CAY10505 for Scientific and Drug Development Professionals

This compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in intracellular signaling pathways regulating cell growth, proliferation, survival, and inflammation. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its use in cancer, cardiovascular, and immunology research. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in a laboratory setting.

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of PI3Kγ, a member of the Class IB PI3K family. PI3Ks phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). By inhibiting PI3Kγ, this compound effectively blocks the phosphorylation and activation of Akt, thereby modulating a multitude of cellular processes.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target | IC50 | Assay System | Reference |

| PI3Kγ | 30 nM | In vitro kinase assay (neurons) | [1][3][4] |

| PI3Kα | 0.94 µM | In vitro kinase assay | [1][4] |

| PI3Kβ | 20 µM | In vitro kinase assay | [1][4] |

| PI3Kδ | 20 µM | In vitro kinase assay | [1][4] |

| Casein Kinase 2 (CK2) | 20 nM | In vitro kinase assay | [1] |

| Akt Phosphorylation | 228 nM | Mouse macrophages | [1] |

Research Applications and Experimental Protocols

This compound has been utilized in a range of preclinical research studies, demonstrating its potential as a therapeutic agent and a tool for dissecting PI3Kγ-mediated signaling.

Oncology: Multiple Myeloma

In the context of cancer, particularly multiple myeloma (MM), this compound has been shown to induce apoptosis and inhibit proliferation of cancer cells.[3] The PI3K/Akt pathway is frequently hyperactivated in MM and contributes to cell survival and drug resistance.

This protocol outlines a method to assess the pro-apoptotic effects of this compound on multiple myeloma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Culture human multiple myeloma cell lines (e.g., U266, RPMI 8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells at a density of 1 x 10^6 cells/well in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 to 48 hours.

-

Cell Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect FITC emission at ~530 nm and PI emission at >670 nm.

-

Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

-

Analyze the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cardiovascular Research: Hypertension and Endothelial Dysfunction

This compound has been investigated for its potential to ameliorate hypertension-associated vascular endothelial dysfunction.[5] Studies in hypertensive rat models have shown that this compound can improve endothelium-dependent relaxation and increase serum levels of nitric oxide metabolites.[3][5]

This protocol describes the induction of hypertension in rats and the subsequent ex vivo assessment of vascular relaxation in response to this compound treatment.

-

Induction of Hypertension:

-

Use male Sprague-Dawley rats (200-250 g).

-

Induce hypertension by administering N(G)-nitro-L-arginine methyl ester (L-NAME) in the drinking water (40 mg/kg/day) for 4-8 weeks.

-

Monitor systolic blood pressure weekly using a tail-cuff method to confirm the development of hypertension.

-

-

In Vivo Treatment:

-

Administer this compound (0.6 mg/kg) or vehicle control orally (p.o.) to the hypertensive rats once daily for the final 2 weeks of the L-NAME treatment period.[3]

-

-

Preparation of Aortic Rings:

-

At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

-

Vascular Reactivity Studies:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

-

Pre-contract the rings with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulatively add acetylcholine (ACh; 1 nM to 10 µM) to assess endothelium-dependent relaxation.

-

In a separate set of rings, assess endothelium-independent relaxation using sodium nitroprusside (SNP; 1 nM to 10 µM).

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Compare the concentration-response curves for ACh between the this compound-treated and vehicle-treated groups to determine the effect on endothelium-dependent relaxation.

-

Immunology: Neutrophil Recruitment

The recruitment of neutrophils to sites of inflammation is a critical process in the innate immune response, and PI3Kγ plays a significant role in this process. This compound has been shown to reduce neutrophil recruitment in mouse models of inflammation.[1][2]

This protocol details a common method to induce neutrophil recruitment to the peritoneal cavity and assess the inhibitory effect of this compound.

-

Animal Model: Use C57BL/6 mice (8-12 weeks old).

-

Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) one hour prior to the inflammatory stimulus.

-

Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.

-

Peritoneal Lavage:

-

Four hours after thioglycollate injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and then aspirating the fluid.

-

-

Cell Counting and Analysis:

-

Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.

-

Prepare cytospin slides of the lavage fluid and stain with a Wright-Giemsa stain.

-

Perform a differential cell count under a light microscope to determine the number and percentage of neutrophils.

-

Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly-6G and CD11b) for more precise quantification.

-

-

Data Analysis: Compare the total number of neutrophils recruited to the peritoneum in the this compound-treated group versus the vehicle-treated group.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.

Diagram 1: PI3Kγ/Akt Signaling Pathway

Caption: The inhibitory action of this compound on the PI3Kγ/Akt signaling pathway.

Diagram 2: Experimental Workflow for Apoptosis Assay

Caption: A stepwise workflow for assessing this compound-induced apoptosis in vitro.

Diagram 3: In Vivo Hypertension Study Workflow

Caption: Workflow for evaluating the effect of this compound in a rat model of hypertension.

References

- 1. Mechanisms underlying the impairment of endothelium-dependent relaxation in the pulmonary artery of monocrotaline-induced pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. haematologica.org [haematologica.org]

- 4. Effects of antihypertensive therapy on factors mediating endothelium-dependent relaxation in rats treated chronically with L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil Recruitment: From Model Systems to Tissue-Specific Patterns - PMC [pmc.ncbi.nlm.nih.gov]

CAY10505: An In-Depth Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of CAY10505, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document consolidates available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of the affected signaling pathways to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its effects by selectively targeting PI3Kγ, a key enzyme in cellular signaling pathways that regulate a diverse range of functions, including immune responses, inflammation, and cell growth. By inhibiting PI3Kγ, this compound effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream signaling proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its impact on downstream signaling events.

| Parameter | Value | Cell/System | Reference |

| IC50 (PI3Kγ) | 30 nM | Neurons | [1] |

| IC50 (PI3Kα) | 0.94 µM | - | [2] |

| IC50 (PI3Kβ) | 20 µM | - | [2] |

| IC50 (PI3Kδ) | 20 µM | - | [2] |

| IC50 (Akt Phosphorylation) | 228 nM | Mouse Macrophages | [2] |

| IC50 (Casein Kinase 2) | 20 nM | - | [2] |

Table 1: Inhibitory Potency of this compound

| Downstream Effect | Observation | Model/System | Reference |

| Akt Phosphorylation | Partially reduced with 200 nM this compound | Neurons | [1] |

| Neutrophil Recruitment | Reduced | Mice | [2] |

| Multiple Myeloma (MM) Cell Survival | Anti-survival effects observed | MM cell lines and primary MM samples | [1] |

| Serum Nitrite/Nitrate Concentrations | Significantly increased with 0.6 mg/kg this compound (p.o.) | Hypertensive rats | [1] |

| Endothelium-Dependent Relaxation | Significantly prevented hypertension-induced attenuation | Isolated rat aortic rings | [1] |

Table 2: Downstream Biological Effects of this compound

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the PI3Kγ/Akt/mTOR pathway. Inhibition of PI3Kγ disrupts this pathway, leading to a cascade of downstream effects, particularly in immune cells.

The PI3Kγ/Akt/mTOR Signaling Pathway

Caption: this compound inhibits PI3Kγ, blocking the PI3K/Akt/mTOR pathway.

This compound's Impact on Macrophage Polarization

A key downstream effect of this compound is the modulation of macrophage polarization. By inhibiting the PI3Kγ pathway, this compound can shift the balance from an anti-inflammatory, immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.

Caption: this compound shifts macrophage polarization from M2 to M1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the downstream effects of this compound.

Western Blot Analysis of Akt Phosphorylation

Objective: To quantify the inhibition of Akt phosphorylation by this compound.

Workflow Diagram:

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., mouse macrophages) in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Chemiluminescent Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Densitometry Analysis:

-

Quantify the band intensities for phosphorylated Akt and total Akt using image analysis software.

-

Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

-

Neutrophil Migration/Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Workflow Diagram:

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Protocol:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Resuspend the isolated neutrophils in an appropriate assay buffer.

-

-

Treatment with this compound:

-

Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control for a defined period.

-

-

Assay Setup:

-

Use a chemotaxis chamber, such as a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pore size for neutrophils).

-

Add the treated neutrophil suspension to the upper chamber.

-

-

Addition of Chemoattractant:

-

Add a chemoattractant (e.g., fMLP, IL-8, or C5a) to the lower chamber of the assay plate. The assay buffer without the chemoattractant serves as a negative control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).

-

-

Cell Staining and Counting:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or Giemsa stain).

-

Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a hemocytometer.

-

-

Data Analysis:

-

Count the number of migrated cells per field of view under a microscope or the total number of migrated cells.

-

Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on chemotaxis. Calculate the IC50 value if a dose-response curve is generated.

-

Multiple Myeloma Cell Viability/Apoptosis Assay

Objective: To evaluate the effect of this compound on the viability and apoptosis of multiple myeloma cells.

Workflow Diagram:

Caption: Workflow for an apoptosis assay using flow cytometry.

Detailed Protocol:

-

Multiple Myeloma (MM) Cell Culture:

-

Culture MM cell lines or freshly isolated primary MM cells in appropriate culture medium.

-

-

Treatment with this compound:

-

Treat the MM cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3 days for cell lines, 5 days for primary cells).[1]

-

-

Cell Harvesting:

-

After the treatment period, harvest the cells by centrifugation.

-

-

Staining with Annexin V-FITC and Propidium Iodide (PI):

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate compensation controls for FITC and PI.

-

-

Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis and cell viability.

-

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ that demonstrates significant downstream signaling effects, primarily through the modulation of the Akt/mTOR pathway. Its ability to influence immune cell function, particularly by shifting macrophage polarization and inhibiting neutrophil migration, highlights its therapeutic potential in various disease contexts, including cancer and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced downstream effects of this compound and other PI3Kγ inhibitors. Further research is warranted to fully elucidate the complete spectrum of its molecular interactions and to translate these findings into clinical applications.

References

CAY10505: A Technical Guide to its Role in Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), and its consequential role in the phosphorylation of Akt (also known as Protein Kinase B or PKB). We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biochemical pathways.

Introduction: The PI3K/Akt Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Akt is a serine/threonine-specific protein kinase that becomes activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). This activation is initiated by upstream signals, prominently involving the PI3K family of lipid kinases.

PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to Akt phosphorylation and activation. Given its central role in cell survival, the PI3K/Akt pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.

This compound has emerged as a valuable chemical probe for dissecting the specific contributions of the PI3Kγ isoform to this pathway.

Mechanism of Action: this compound as a PI3Kγ Inhibitor

This compound functions as a potent and selective ATP-competitive inhibitor of PI3Kγ. By binding to the kinase domain of PI3Kγ, it prevents the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels at the cell membrane directly impedes the recruitment and subsequent phosphorylation of Akt. Consequently, the downstream signaling cascade mediated by activated Akt is suppressed.

The primary mechanism through which this compound modulates Akt phosphorylation is via the canonical PI3K pathway. Inhibition of PI3Kγ by this compound leads to a decrease in phosphorylated Akt (p-Akt).

Quantitative Data Summary

This compound exhibits high selectivity for the γ isoform of PI3K. Its inhibitory concentrations (IC50) against various kinases have been determined through multiple studies, providing a clear profile of its potency and specificity.

| Target Enzyme | IC50 Value | Cell/System Context | Reference |

| PI3Kγ | 30 nM | Neurons | [2][3] |

| PI3Kα | 0.94 µM (940 nM) | Enzyme Assay | [3] |

| PI3Kβ | 20 µM | Enzyme Assay | [3] |

| PI3Kδ | 20 µM | Enzyme Assay | [3] |

| p-Akt / PKB | 228 nM | Mouse Macrophages | |

| Casein Kinase 2 (CK2) | 20 nM | Enzyme Assay (Panel Screen) |

Note: The potent inhibition of Casein Kinase 2 (CK2) represents a significant off-target activity that must be considered during experimental design and data interpretation.

Experimental Protocols

The most common method to assess the impact of this compound on Akt phosphorylation is through Western Blot analysis. This technique allows for the specific detection and semi-quantitative measurement of both total Akt and phosphorylated Akt (p-Akt).

Protocol: Western Blot for p-Akt and Total Akt

This protocol provides a general framework. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for the cell type and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells (e.g., mouse macrophages, SUM-1315, ZR-75-1) at an appropriate density and allow them to adhere overnight.[2] b. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. c. Pre-treat cells with this compound at desired concentrations (e.g., 50 nM - 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with a known Akt activator (e.g., growth factor like IGF-1, or a compound like baicalein) for 15-30 minutes to induce Akt phosphorylation.[2]

2. Protein Lysate Preparation: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total protein lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. Stripping and Re-probing: To normalize p-Akt levels, strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection. Also, probe for a loading control like β-actin or GAPDH. d. Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each condition.

Conclusion

This compound is a well-characterized and highly selective inhibitor of PI3Kγ, which serves as an indispensable tool for investigating the role of this specific PI3K isoform in cellular signaling. Its primary effect on Akt is the potent inhibition of its phosphorylation, with an IC50 in the nanomolar range in cellular assays. This inhibitory action disrupts the downstream signaling responsible for cell survival and proliferation. Researchers utilizing this compound should remain cognizant of its significant off-target inhibition of Casein Kinase 2, which may require additional controls to ensure that observed phenotypes are specifically attributable to PI3Kγ inhibition. Overall, this compound provides a precise method for modulating the PI3Kγ/Akt pathway in both in vitro and in vivo research settings.[2][4]

References

The Role of CAY10505 in Modulating Neutrophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in a variety of inflammatory and autoimmune diseases. Therefore, the pharmacological modulation of neutrophil recruitment represents a promising therapeutic strategy. CAY10505, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), has emerged as a key small molecule in the investigation of neutrophil-mediated inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action in relation to neutrophil recruitment, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

This compound: A Potent and Selective PI3Kγ Inhibitor

This compound is a potent inhibitor of PI3Kγ with a reported IC50 of 30 nM[1]. It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, and δ)[1][2]. The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs) activated by chemoattractants.

Mechanism of Action: Inhibition of Neutrophil Recruitment

The recruitment of neutrophils from the bloodstream into tissues is a multi-step process involving chemoattractant sensing, cell polarization, adhesion to the endothelium, and transmigration. PI3Kγ is a key regulator of this cascade.

Upon stimulation by chemoattractants such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or chemokines like CXCL8 (IL-8), which bind to their respective GPCRs on the neutrophil surface, the Gβγ subunits of the dissociated heterotrimeric G-protein directly activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating neutrophil.

This localized accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt) and guanine nucleotide exchange factors (GEFs) for Rho family GTPases (e.g., Rac and Cdc42). The activation of these downstream pathways is essential for establishing cell polarity, reorganizing the actin cytoskeleton to form lamellipodia, and ultimately, for directed cell migration (chemotaxis).

By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 in response to chemoattractant stimulation. This disruption of the primary signaling cascade for directional sensing prevents neutrophil polarization and migration towards the inflammatory stimulus, thereby reducing their accumulation at the site of inflammation. Oral administration of this compound has been shown to reduce neutrophil recruitment in mice to a similar degree as that observed in PI3Kγ-deficient mice, confirming the central role of this pathway in vivo[1].

Signaling Pathway of PI3Kγ in Neutrophil Chemotaxis

Caption: PI3Kγ signaling cascade in neutrophil chemotaxis.

Experimental Evidence and Quantitative Data

The inhibitory effect of PI3Kγ modulation on neutrophil recruitment has been demonstrated in preclinical models. A key study by Pomel et al. (2006) investigated a close analog of this compound, AS-252424, in a mouse model of thioglycollate-induced peritonitis. While the full quantitative data requires access to the complete publication, the study reported a significant reduction in leukocyte recruitment upon oral administration of the PI3Kγ inhibitor.

| Experimental Model | Compound | Dose | Effect on Neutrophil Recruitment | Reference |

| Thioglycollate-induced peritonitis in mice | AS-252424 | Not specified in abstract | Significant reduction in leukocyte recruitment | Pomel et al., 2006 |

| In vivo mouse models | This compound | Not specified in abstract | Reduction comparable to PI3Kγ-deficient mice | Cayman Chemical |

Experimental Protocols

In Vivo Neutrophil Recruitment: Thioglycollate-Induced Peritonitis Model

This model is widely used to assess the effect of anti-inflammatory compounds on neutrophil migration into the peritoneal cavity.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (or vehicle control)

-

Sterile 4% Brewer's thioglycollate medium

-

Sterile phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)

-

Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD11b)

-

Red blood cell lysis buffer

-

Hemocytometer or automated cell counter

Procedure:

-

Compound Administration: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject 1 ml of sterile 4% thioglycollate medium intraperitoneally (i.p.) into each mouse.

-

Cell Harvest: At a specified time point post-thioglycollate injection (typically 4-6 hours for peak neutrophil infiltration), euthanize the mice.

-

Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 ml of sterile PBS. Gently massage the abdomen and then aspirate the peritoneal fluid.

-

Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Flow Cytometry Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Resuspend the cell pellet in FACS buffer.

-

If necessary, lyse red blood cells using a lysis buffer.

-

Stain the cells with fluorescently-labeled antibodies against neutrophil-specific markers (e.g., Ly-6G and CD11b).

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of neutrophils (Ly-6G+/CD11b+ cells) in the peritoneal cavity.

-

Data Analysis:

Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice to that of vehicle-treated control mice. Calculate the percentage inhibition of neutrophil recruitment.

Experimental Workflow: Thioglycollate-Induced Peritonitis

Caption: Workflow for assessing this compound's effect on neutrophil recruitment.

Conclusion

This compound is a valuable research tool for dissecting the role of PI3Kγ in neutrophil-driven inflammation. Its potent and selective inhibition of this key signaling node allows for the targeted investigation of the molecular mechanisms underlying neutrophil recruitment. The experimental protocols detailed in this guide provide a framework for evaluating the in vivo efficacy of this compound and other potential modulators of neutrophil migration. Further research into the therapeutic applications of PI3Kγ inhibitors like this compound holds significant promise for the development of novel treatments for a range of inflammatory disorders.

References

An In-Depth Technical Guide to CAY10505 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10505 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in various cellular processes, including cell growth, survival, and migration. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on cancer cells, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in oncology.

Core Mechanism of Action: PI3Kγ Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of the p110γ catalytic subunit of Class I PI3K.

1.1. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions fundamental to cancer progression, such as cell proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream substrates, ultimately leading to the modulation of various cellular processes that promote tumorigenesis.

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

1.2. Specificity of this compound

This compound demonstrates high selectivity for the PI3Kγ isoform. This specificity is crucial as different PI3K isoforms have distinct physiological roles. While PI3Kα and PI3Kβ are ubiquitously expressed and central to insulin signaling and other metabolic processes, PI3Kγ and PI3Kδ are primarily found in hematopoietic cells and play significant roles in immune responses and inflammation. [1]In the context of cancer, particularly hematological malignancies, targeting the gamma isoform may offer a more focused therapeutic approach with potentially fewer off-target effects. [2]

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the known IC50 values for this compound against various targets and cell lines.

| Target/Cell Line | Assay Type | IC50 | Reference(s) |

| Enzymatic Assays | |||

| PI3Kγ | Kinase Assay | 30 nM | [3] |

| PI3Kα | Kinase Assay | 0.94 µM | [3] |

| PI3Kβ | Kinase Assay | 20 µM | [3] |

| PI3Kδ | Kinase Assay | 20 µM | [3] |

| Casein Kinase 2 (CK2) | Kinase Assay | 20 nM | [3] |

| Cell-Based Assays | |||

| Mouse Macrophages (p-Akt) | Western Blot | 228 nM | [3] |

| MCF7 (Breast Cancer) | SRB Assay (72 hrs) | 36.9 µM | [4] |

| Multiple Myeloma (MM) cells | Flow Cytometry (Annexin V/PI) | Anti-survival effects at 10 µM | [4] |

Effects of this compound on Cancer Cell Biology

Inhibition of the PI3Kγ/Akt pathway by this compound is expected to trigger several anti-cancer effects, including the induction of apoptosis and cell cycle arrest.

3.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting this pathway, this compound can restore the activity of these proteins, thereby triggering apoptosis. For instance, in multiple myeloma (MM) cell lines, treatment with this compound has been shown to have anti-survival effects. [4]

References

CAY10505: A Potent PI3Kγ Inhibitor for Inflammatory Response Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme implicated in inflammatory and autoimmune diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical inflammatory response studies, with a focus on experimental protocols and quantitative data analysis.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the γ isoform of PI3K. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators such as chemokines. By inhibiting PI3Kγ, this compound effectively blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This disruption leads to the downstream inhibition of Akt phosphorylation, thereby attenuating a cascade of cellular processes vital for the inflammatory response, including leukocyte recruitment, activation, and production of pro-inflammatory cytokines.[1][2]

Inhibitory Profile of this compound

The selectivity of this compound for PI3Kγ over other PI3K isoforms is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) highlight its potency and selectivity.

| Target Kinase | IC₅₀ |

| PI3Kγ | 30 nM[1][2] |

| PI3Kα | 0.94 µM[1] |

| PI3Kβ | 20 µM[1] |

| PI3Kδ | 20 µM[1] |

| Casein Kinase 2 (CK2) | 20 nM[1] |

Table 1: Inhibitory activity of this compound against various kinases.

Signaling Pathway Modulation

This compound's primary impact is on the PI3K/Akt signaling pathway, which consequently influences other downstream pathways integral to the inflammatory response, such as the NF-κB pathway.

References

- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

CAY10505: A Technical Guide for Investigating the PI3Kγ Pathway

This guide provides an in-depth overview of CAY10505, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. It is intended for researchers, scientists, and drug development professionals as a comprehensive resource for utilizing this compound to elucidate the roles of PI3Kγ in cellular signaling and disease.

Introduction to this compound and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most extensively studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. They are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA isoforms are typically activated by receptor tyrosine kinases (RTKs), the Class IB isoform, PI3Kγ, is uniquely activated by G-protein coupled receptors (GPCRs).

The specific roles of each PI3K isoform are of great interest in both basic research and therapeutic development. Selective inhibitors are invaluable tools for dissecting the distinct functions of these isoforms. This compound has emerged as a potent and highly selective inhibitor of PI3Kγ, making it an excellent tool for investigating the specific downstream signaling events and physiological functions mediated by this particular isoform.

This compound: Selectivity and Potency

This compound demonstrates high selectivity for the γ isoform of PI3K. Its inhibitory activity is significantly lower against other Class I PI3K isoforms, highlighting its utility in specifically targeting PI3Kγ-mediated events.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in cellular assays.

| Target | IC50 Value | Cell/Assay Type |

| PI3Kγ | 30 nM | Neurons[1][2] |

| PI3Kα | 0.94 µM (940 nM) | N/A |

| PI3Kβ | 20 µM | N/A |

| PI3Kδ | 20 µM | N/A |

| Casein Kinase 2 (CK2) | 20 nM | Kinase Panel Assay[3] |

| PKB/Akt Phosphorylation | 228 nM | Mouse Macrophages[3][4] |

| MCF7 Cells | 36.9 µM | Antiproliferative SRB Assay (72 hrs)[1] |

Note: While this compound is highly selective for PI3Kγ over other PI3K isoforms, it also potently inhibits the unrelated kinase CK2.[3] Researchers should consider this off-target effect when designing experiments and interpreting results.

Visualizing the PI3K Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the canonical PI3K signaling cascade, highlighting the activation of PI3Kγ by GPCRs and the specific inhibitory action of this compound.

Caption: PI3Kγ signaling pathway with this compound inhibition point.

Experimental Protocols for Studying PI3Kγ with this compound

Here are detailed methodologies for key experiments to assess the impact of this compound on PI3Kγ signaling and cellular functions.

Western Blotting for Akt Phosphorylation

This protocol is used to determine if this compound inhibits the PI3Kγ-mediated phosphorylation of Akt, a key downstream effector.[1]

Materials:

-

Cells of interest (e.g., mouse macrophages, neurons)

-

This compound (dissolved in DMSO)

-

Appropriate cell culture medium and supplements

-

Stimulant (e.g., a GPCR agonist relevant to the cell type)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.

-

Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 200 nM) or DMSO (vehicle control) for 1-2 hours.[1]

-

Stimulation: Add a relevant GPCR agonist to stimulate the PI3Kγ pathway for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content and can be used to determine the antiproliferative effects of this compound.[1][2]

Materials:

-

Cancer cell line (e.g., MCF7)

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[1][2] Include a vehicle control (DMSO).

-

Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water and allow them to air dry completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify apoptosis and necrosis in cell populations, such as multiple myeloma cells, following treatment with this compound.[1]

Materials:

-

Cell line of interest (e.g., MM cell lines)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Methodology:

-

Cell Treatment: Treat cells in suspension or adherent culture with this compound for the desired time (e.g., 3-5 days).[1]

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, detach with trypsin-free dissociation buffer and then collect by centrifugation.

-

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound.

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a powerful and selective research tool for the functional characterization of the PI3Kγ isoform. Its high potency and selectivity over other Class I PI3Ks allow for precise investigation into the specific roles of PI3Kγ in various biological contexts, from immune cell trafficking to cancer cell survival. When used with appropriate controls and consideration of potential off-target effects, this compound can significantly contribute to our understanding of GPCR-mediated PI3K signaling.

References

basic properties of CAY10505 inhibitor

This technical guide provides an in-depth overview of the core properties of CAY10505, a potent and selective inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, physicochemical properties, and experimental applications.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that exhibits high selectivity for the γ isoform of PI3K.[1] The primary mechanism of action involves the inhibition of the catalytic activity of PI3Kγ, which plays a crucial role in inflammatory and immune responses. By blocking PI3Kγ, this compound effectively suppresses downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, leading to a reduction in cellular processes such as proliferation, survival, and migration.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 328960-84-5 | [3] |

| Molecular Formula | C₁₄H₈FNO₃S | [3] |

| Molecular Weight | 289.3 g/mol | [3] |

| Purity | ≥98% | [3] |

| Formulation | A crystalline solid | [3] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.15 mg/ml |

In Vitro Efficacy and Selectivity

This compound has been demonstrated to be a potent inhibitor of PI3Kγ with an IC₅₀ of 30 nM.[1] Its selectivity for the γ isoform is significantly higher compared to other PI3K isoforms.[1] Interestingly, when tested against a panel of 80 other kinases, this compound was found to also significantly inhibit casein kinase 2 (CK2) with an IC₅₀ of 20 nM.

| Target | IC₅₀ | Reference |

| PI3Kγ | 30 nM | [1] |

| PI3Kα | 0.94 µM | [1] |

| PI3Kβ | 20 µM | [1] |

| PI3Kδ | 20 µM | [1] |

| Casein Kinase 2 (CK2) | 20 nM | |

| PKB/Akt phosphorylation (in mouse macrophages) | 228 nM | [3] |

| MCF7 (Antiproliferative activity) | 36.9 µM | [4] |

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. By inhibiting PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of Akt, a key downstream effector.

As this compound also inhibits Casein Kinase 2 (CK2), it is important to consider its potential effects on CK2-mediated signaling. CK2 is a pleiotropic kinase involved in various cellular processes, including cell proliferation, apoptosis, and gene expression. The inhibition of CK2 by this compound may contribute to its overall cellular effects.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Inhibition of Akt Phosphorylation in Mouse Macrophages (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Akt in mouse macrophages.

Materials:

-

Mouse macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or other relevant agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Plate mouse macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to induce Akt phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt and total Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection: Image the blot using a suitable imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

Survival Analysis of Multiple Myeloma Cells (Flow Cytometry)

This protocol details the use of flow cytometry to assess the effect of this compound on the survival of multiple myeloma (MM) cell lines.[4]

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture: Seed MM cells in 24-well plates at a density of 2 x 10⁵ cells/well.

-

Inhibitor Treatment: Treat the cells with this compound (e.g., a final concentration of 10 µM) or vehicle control (DMSO) for 72 hours (3 days).

-

Cell Harvesting: After the incubation period, harvest the cells by centrifugation.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

In Vivo Neutrophil Recruitment Assay in Mice

This protocol outlines a method to evaluate the effect of orally administered this compound on neutrophil recruitment in a mouse model of inflammation.

References

- 1. youtube.com [youtube.com]

- 2. Neutrophil Recruitment to the Lung in both C5a and CXCL1-Induced Alveolitis is Impaired in Vitamin D Binding Protein Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10505 is a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) with an IC50 of 30 nM. It also demonstrates inhibitory activity against casein kinase 2 (CK2). Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for in vivo studies investigating various physiological and pathological processes, including inflammation, hypertension, and cancer. These application notes provide a detailed protocol for the in vivo administration of this compound to rats, based on published research, to ensure consistent and reproducible results.

Data Presentation

Table 1: In Vivo Dosing Parameters for this compound in Rats

| Parameter | Details | Reference |

| Animal Model | Male Wistar rats (uninephrectomized) | [1] |

| Induction of Hypertension | Deoxycorticosterone acetate (DOCA) salt administration | [1] |

| Compound | This compound | [1] |

| Dosage | 0.6 mg/kg body weight | [1] |

| Route of Administration | Oral (p.o.), via gavage | [1] |

| Frequency | Once daily | [1] |

| Duration | 7 days | [1] |

| Vehicle | 0.5% Carboxymethyl cellulose (CMC) in sterile water with 0.1% Tween 80 | Recommended based on common practice for poorly soluble compounds |

Signaling Pathway

This compound primarily targets the PI3Kγ isoform, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including mTOR, to exert its cellular effects. By inhibiting PI3Kγ, this compound blocks the production of PIP3, thereby attenuating downstream Akt signaling.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Formulation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.

Materials:

-

This compound powder

-

Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in water

-

Tween 80

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For a 0.6 mg/kg dose in a rat with an average weight of 250g, and a dosing volume of 5 mL/kg, the concentration of the solution would be 0.12 mg/mL.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% CMC solution.

-

Add a small volume of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.

-

Visually inspect the suspension for any clumps or precipitates before administration. The suspension should be prepared fresh daily.

In Vivo Dosing Protocol: Hypertension Model in Rats

Objective: To evaluate the effect of this compound on blood pressure and vascular function in a rat model of hypertension.[1]

Animal Model:

-

Male Wistar rats (8-10 weeks old).

-

Animals undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive effects of DOCA-salt.

Induction of Hypertension:

-

Following a one-week recovery period after uninephrectomy, administer deoxycorticosterone acetate (DOCA) at a dose of 40 mg/kg subcutaneously, twice weekly, for 6 weeks.[1]

-

Provide 1% NaCl in drinking water throughout the study period.

-

Monitor blood pressure weekly using a non-invasive tail-cuff method. Rats with a mean arterial blood pressure ≥ 140 mmHg are considered hypertensive.[1]

Experimental Groups:

-

Normal Control: Sham-operated rats receiving the vehicle.

-

Hypertensive Control: Uninephrectomized, DOCA-salt treated rats receiving the vehicle.

-

This compound-Treated: Hypertensive rats receiving this compound (0.6 mg/kg, p.o.) daily for the last 7 days of the 6-week study period.[1]

-

Positive Control (optional): Hypertensive rats receiving a known antihypertensive agent (e.g., Losartan 25 mg/kg, p.o., or Atorvastatin 30 mg/kg, p.o.) for the last 7 days.[1]

Dosing Procedure (Oral Gavage):

-

Gently restrain the rat.

-

Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

-